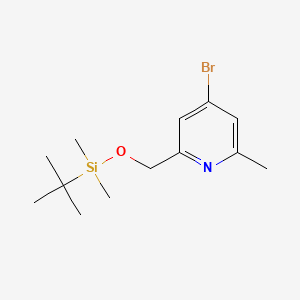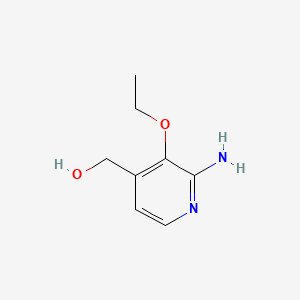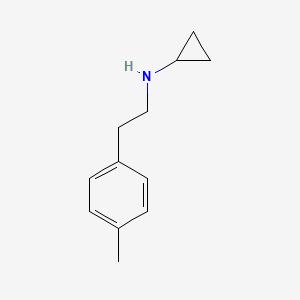
5-Methoxymethyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxymethyluridine: is a thymidine analog with the chemical formula C11H16N2O7 . It is a modified nucleoside that incorporates a methoxymethyl group at the 5-position of the uridine base.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxymethyluridine typically involves the modification of uridineThe reaction conditions often involve the use of methoxymethyl chloride and a base such as sodium hydride in an aprotic solvent like dimethylformamide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxymethyluridine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the uridine base or the methoxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield a formyl or carboxyl group, while substitution reactions can introduce various functional groups at the 5-position .
Applications De Recherche Scientifique
Chemistry: 5-Methoxymethyluridine is used as a building block in the synthesis of modified nucleic acids. It is valuable in the study of nucleic acid chemistry and the development of nucleoside analogs .
Biology: In biological research, this compound is used to label and track DNA synthesis. It can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms .
Medicine: Its ability to be incorporated into DNA makes it a candidate for disrupting viral replication or cancer cell proliferation .
Industry: In the pharmaceutical industry, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for various applications in drug development and molecular diagnostics .
Mécanisme D'action
5-Methoxymethyluridine exerts its effects primarily through its incorporation into DNA. As a thymidine analog, it can be incorporated into DNA strands during replication. This incorporation can disrupt normal DNA synthesis and function, leading to the inhibition of cell proliferation. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .
Comparaison Avec Des Composés Similaires
5-Methyluridine: A methylated form of uridine, commonly found in tRNA.
5-Fluorouridine: A fluorinated analog of uridine, used as an anticancer agent.
5-Bromouridine: A brominated analog of uridine, used in research to study RNA synthesis.
Uniqueness: 5-Methoxymethyluridine is unique due to the presence of the methoxymethyl group at the 5-position. This modification imparts distinct chemical and biological properties, making it valuable for specific applications in research and medicine. Unlike other analogs, it offers a balance of stability and reactivity, making it suitable for various experimental and therapeutic uses .
Propriétés
Formule moléculaire |
C11H16N2O7 |
|---|---|
Poids moléculaire |
288.25 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O7/c1-19-4-5-2-13(11(18)12-9(5)17)10-8(16)7(15)6(3-14)20-10/h2,6-8,10,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
Clé InChI |
PDXQSLIBLQMPJS-FDDDBJFASA-N |
SMILES isomérique |
COCC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
COCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-8,8-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one](/img/structure/B13924525.png)






![(6-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B13924575.png)
![8-[2-(3,4-Dimethylphenyl)ethyl]-3-ethyl-1-methoxy-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13924577.png)


![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
